molecular formula C19H17BrN2O3 B12068499 N1-(4-Methoxyphenethyl)-2-(5-bromo-1H-indol-3-yl)-2-oxoacetamide CAS No. 256417-43-3

N1-(4-Methoxyphenethyl)-2-(5-bromo-1H-indol-3-yl)-2-oxoacetamide

Katalognummer: B12068499
CAS-Nummer: 256417-43-3
Molekulargewicht: 401.3 g/mol
InChI-Schlüssel: HYLGBUMAKNXFKG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1H-Indole-3-acetamide, 5-bromo-N-[2-(4-methoxyphenyl)ethyl]-alpha-oxo- is a synthetic compound that belongs to the indole family Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indole-3-acetamide, 5-bromo-N-[2-(4-methoxyphenyl)ethyl]-alpha-oxo- typically involves multiple steps:

    Bromination of Indole: The indole ring is brominated at the 5-position using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.

    Formation of Acetamide: The brominated indole is then reacted with acetic anhydride to form the acetamide derivative.

    Attachment of Methoxyphenyl Group: The final step involves the attachment of the methoxyphenyl group via an ethyl chain. This can be achieved through a nucleophilic substitution reaction using an appropriate alkylating agent.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions: 1H-Indole-3-acetamide, 5-bromo-N-[2-(4-methoxyphenyl)ethyl]-alpha-oxo- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom at the 5-position can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted indole derivatives.

Wissenschaftliche Forschungsanwendungen

1H-Indole-3-acetamide, 5-bromo-N-[2-(4-methoxyphenyl)ethyl]-alpha-oxo- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1H-Indole-3-acetamide, 5-bromo-N-[2-(4-methoxyphenyl)ethyl]-alpha-oxo- involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

    1H-Indole-3-acetamide: Lacks the bromine and methoxyphenyl groups, making it less complex.

    5-Bromo-1H-indole-3-acetamide: Similar structure but without the methoxyphenyl group.

    1H-Indole-3-acetamide, N-[2-(4-methoxyphenyl)ethyl]-alpha-oxo-: Similar structure but without the bromine atom.

Uniqueness: 1H-Indole-3-acetamide, 5-bromo-N-[2-(4-methoxyphenyl)ethyl]-alpha-oxo- is unique due to the presence of both the bromine atom and the methoxyphenyl group. This combination of functional groups can result in distinct chemical and biological properties, making it a valuable compound for research and development.

Eigenschaften

CAS-Nummer

256417-43-3

Molekularformel

C19H17BrN2O3

Molekulargewicht

401.3 g/mol

IUPAC-Name

2-(5-bromo-1H-indol-3-yl)-N-[2-(4-methoxyphenyl)ethyl]-2-oxoacetamide

InChI

InChI=1S/C19H17BrN2O3/c1-25-14-5-2-12(3-6-14)8-9-21-19(24)18(23)16-11-22-17-7-4-13(20)10-15(16)17/h2-7,10-11,22H,8-9H2,1H3,(H,21,24)

InChI-Schlüssel

HYLGBUMAKNXFKG-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)CCNC(=O)C(=O)C2=CNC3=C2C=C(C=C3)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.